3-Methoxy Dopamine-d4 Hydrochloride
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Overview
Description
3-Methoxy Dopamine-d4 Hydrochloride is a stable isotope-labeled compound used in various scientific research fields. It is a derivative of dopamine, a neurotransmitter that plays a crucial role in the brain’s reward and pleasure systems. The compound is often used as a reference standard in pharmaceutical research and has applications in neurology, psychiatry, and other medical fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy Dopamine-d4 Hydrochloride typically involves the deuteration of dopamine derivatives. One common method includes the use of deuterated reagents to replace hydrogen atoms with deuterium. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the deuteration process .
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis using automated reactors. The process is optimized for high yield and purity, ensuring that the final product meets stringent quality standards. The production process includes multiple purification steps, such as crystallization and chromatography, to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions
3-Methoxy Dopamine-d4 Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form deuterated analogs of dopamine.
Substitution: The methoxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include deuterated analogs of dopamine and its derivatives, which are used in various research applications .
Scientific Research Applications
3-Methoxy Dopamine-d4 Hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of dopamine and its metabolites.
Biology: Employed in studies of neurotransmitter pathways and receptor interactions.
Medicine: Utilized in the development of drugs targeting neurological disorders such as Parkinson’s disease and schizophrenia.
Industry: Applied in the production of stable isotope-labeled compounds for research and development.
Mechanism of Action
The mechanism of action of 3-Methoxy Dopamine-d4 Hydrochloride involves its interaction with dopamine receptors in the brain. It acts as a neurotransmitter analog, binding to dopamine receptors and modulating their activity. This interaction affects various molecular targets and pathways, including the G-protein-coupled receptor signaling pathways, which play a role in regulating mood, cognition, and motor functions .
Comparison with Similar Compounds
Similar Compounds
3-Methoxytyramine: A metabolite of dopamine with similar chemical properties.
3-Methoxy-4-hydroxyphenethylamine: Another dopamine derivative used in research.
Uniqueness
3-Methoxy Dopamine-d4 Hydrochloride is unique due to its stable isotope labeling, which allows for precise tracking and quantification in research studies. This feature makes it particularly valuable in pharmacokinetic and pharmacodynamic studies, where accurate measurement of compound distribution and metabolism is crucial .
Properties
IUPAC Name |
4-(2-amino-1,1,2,2-tetradeuterioethyl)-2-methoxyphenol;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2.ClH/c1-12-9-6-7(4-5-10)2-3-8(9)11;/h2-3,6,11H,4-5,10H2,1H3;1H/i4D2,5D2; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWRIOTVUTPLWLF-HGFPCDIYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CCN)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C1=CC(=C(C=C1)O)OC)C([2H])([2H])N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.